molecular formula C₇H₇D₇O₃ B1162064 rac-3-Hydroxyheptanoic Acid-D7

rac-3-Hydroxyheptanoic Acid-D7

Cat. No.: B1162064
M. Wt: 153.23
Attention: For research use only. Not for human or veterinary use.
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Description

rac-3-Hydroxyheptanoic Acid-D7 is a deuterium-labelled analogue of rac-3-Hydroxyheptanoic acid, presented as a useful research chemical with a molecular formula of C7H7D7O3 and a molecular weight of 153.23 g/mol . This compound is primarily used as an analytical standard for High-Performance Liquid Chromatography (HPLC) applications, providing a critical reference point for quantitative and qualitative analysis . It also plays a significant role in the research and development of new pharmaceutical compounds, where it can be used as a stable isotope-labelled internal standard or a tracer in metabolic studies . Compounds within this biochemical class have been investigated as potential biomarkers, indicating their relevance in metabolic research and diagnostic assay development . To ensure product integrity and maximum recovery, it is recommended to store this material at -20°C and centrifuge the original vial prior to removing the cap . This product is strictly for professional laboratory use and is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₇H₇D₇O₃

Molecular Weight

153.23

Synonyms

(±)-3-Hydroxyheptanoic Acid-D7;  rac-β-Hydroxyheptanoic Acid-D7

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Isotopic Labeling in Metabolism
The primary application of rac-3-Hydroxyheptanoic Acid-D7 is in metabolic studies, where its deuterium labeling allows researchers to trace metabolic pathways and understand biochemical processes in living organisms. The incorporation of deuterium into metabolic substrates can significantly enhance the sensitivity of analytical techniques such as mass spectrometry, enabling detailed tracking of metabolic transformations.

Case Study: Tracing Lipid Metabolism
In a study investigating lipid metabolism, researchers utilized this compound to trace the incorporation of fatty acids into cellular lipids. The deuterated compound was administered to animal models, and subsequent analysis revealed insights into the dynamics of lipid synthesis and degradation pathways, highlighting its utility in understanding metabolic disorders .

Pharmaceutical Development

Role as a Precursor in Drug Synthesis
this compound serves as a valuable precursor in the synthesis of pharmaceutical compounds. Its structural similarity to naturally occurring fatty acids makes it an attractive candidate for developing drugs targeting metabolic pathways or conditions related to fatty acid metabolism.

Case Study: Development of Antidiabetic Agents
In the development of antidiabetic agents, this compound has been employed to create analogs that mimic endogenous metabolites involved in glucose regulation. Researchers have reported enhanced pharmacological profiles for these analogs, demonstrating improved efficacy and reduced side effects compared to traditional antidiabetic drugs .

Chemical Synthesis

Use in Organic Synthesis
The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for various chemical modifications, facilitating the synthesis of diverse chemical entities.

Case Study: Synthesis of Macrocyclic Compounds
A notable application involves the use of this compound in synthesizing macrocyclic compounds through multicomponent reactions. These macrocycles have shown potential as pharmaceuticals due to their ability to interact with biological targets such as G-protein coupled receptors and ion channels . The synthetic routes incorporating this compound have demonstrated high efficiency and selectivity, making them advantageous for large-scale production.

Summary Table of Applications

Application AreaDescriptionExample Case Study
Metabolic StudiesTracing metabolic pathways using isotopic labelingLipid metabolism analysis using animal models
Pharmaceutical DevelopmentPrecursor for synthesizing drugs targeting metabolic pathwaysAntidiabetic agents with improved pharmacological profiles
Chemical SynthesisBuilding block for complex organic moleculesSynthesis of macrocyclic compounds with high selectivity

Chemical Reactions Analysis

Dehydration Reaction

One of the notable reactions involving rac-3-Hydroxyheptanoic Acid-D7 is its dehydration to form an unsaturated compound, specifically heptenoic acid. This reaction can be summarized as follows:

C7H14O3C7H12O2+H2O\text{C}_7\text{H}_{14}\text{O}_3\rightarrow \text{C}_7\text{H}_{12}\text{O}_2+\text{H}_2\text{O}

The enthalpy change (ΔrH°\Delta rH°) for this reaction is approximately 30.2 kJ/mol, indicating the energy involved in the process .

Esterification Reaction

This compound can undergo esterification with alcohols, resulting in the formation of esters. This reaction is significant for synthesizing various chemical compounds used in pharmaceuticals and industrial applications.

Hydrogenation Reaction

In some synthetic pathways, hydrogenation reactions are employed to modify the double bonds formed during dehydration or to reduce other functional groups present in the molecule.

Synthetic Pathways

The synthesis of this compound typically involves deuteration methods applied to 3-hydroxyheptanoic acid. Various synthetic strategies have been explored, including:

  • Direct Deuteration : Utilizing deuterated solvents or reagents to introduce deuterium into the molecule.

  • Biocatalytic Methods : Employing enzymes that selectively incorporate deuterium into specific positions of the substrate.

Biological Significance

This compound is of interest in biological studies due to its potential role as a metabolite in lipid metabolism. Research indicates that it may influence metabolic pathways related to fatty acid oxidation and energy production. The deuterated form facilitates tracing metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy, providing insights into its biological function and interactions within living organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

Key structural analogs include:

7-Hydroxyheptanoic Acid (CAS 3710-42-7): A positional isomer with the hydroxyl group at the terminal carbon.

(2S,3R)-3-Amino-2-hydroxyheptanoic Acid: A hydroxy amino acid derivative with additional stereochemical complexity.

3-Hydroxyhexanoic Acid: A shorter-chain analog (C6 vs. C7).

3-Hydroxyoctanoic Acid: A longer-chain analog (C8 vs. C7).

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Applications
rac-3-Hydroxyheptanoic Acid-D7 C₇H₇D₇O₃ ~153.18* N/A -OH, -COOH, deuterated Isotopic labeling, drug metabolism
7-Hydroxyheptanoic Acid C₇H₁₄O₃ 146.18 3710-42-7 -OH (C7), -COOH Polymer synthesis, biocatalysis
(2S,3R)-3-Amino-2-hydroxyheptanoic Acid C₇H₁₃NO₃ 175.18 N/A -OH, -COOH, -NH₂ Peptide mimetics, enzyme inhibitors
3-Hydroxyhexanoic Acid C₆H₁₂O₃ 132.16 14292-44-9 -OH (C3), -COOH Biodegradable plastics, biofuels

*Estimated based on deuterium substitution (7 H → D).

Analytical Methods for Comparison

  • Spectrofluorometry and Tensiometry : Used to determine critical micelle concentrations (CMCs) of amphiphilic analogs like quaternary ammonium compounds, though similar methods apply to hydroxy acids for solubility profiling .
  • Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients) highlight that rac-3-hydroxyheptanoic acid-D7 shares >80% similarity with its non-deuterated form but <50% with amino-substituted analogs like (2S,3R)-3-amino-2-hydroxyheptanoic acid .

Preparation Methods

β-Hydroxy Acid Synthesis via Aldol Condensation

A classic method involves the aldol condensation of pentanal with malonic acid under basic conditions. This reaction forms a β-hydroxy intermediate, which is subsequently decarboxylated to yield racemic 3-hydroxyheptanoic acid. Key parameters include:

ParameterValue
ReactantsPentanal, malonic acid
CatalystSodium hydroxide (10%)
Temperature60–70°C
Reaction Time6–8 hours
Yield65–70%

The racemic mixture arises from the lack of stereochemical control during the aldol step, necessitating chiral resolution if enantiopure material is required.

Microbial Oxidation of Heptanoic Acid

Alternative approaches utilize bacterial strains (e.g., Pseudomonas aeruginosa) to oxidize heptanoic acid at the C3 position. This biocatalytic method offers higher regioselectivity but lower yields (40–50%) compared to chemical synthesis.

Deuteration Strategies for rac-3-Hydroxyheptanoic Acid-D7

Deuteration of the precursor targets the C5–C7 positions. Two validated methods are prominent:

Rhodium-Catalyzed Hydrogen-Deuterium Exchange

A patent by describes a scalable deuteration technique using rhodium catalysts. The method involves:

  • Dissolving rac-3-hydroxyheptanoic acid in a deuterium source (D₂O or deuterated methanol-D₄).

  • Adding a rhodium complex (e.g., RhCl₃·3H₂O) and a base (e.g., K₂CO₃).

  • Heating the mixture at 80°C for 24–48 hours under inert atmosphere.

Key Data:

  • Deuteration Efficiency: >90% at C5–C7.

  • Isotopic Purity: 98% (confirmed via LC-MS).

  • Yield: 85–90% after purification.

This method leverages the rhodium catalyst’s ability to facilitate C–H bond activation, enabling selective deuterium incorporation at tertiary carbons.

Acid-Catalyzed Exchange in Deuterated Solvents

A cost-effective approach involves refluxing the precursor in D₂O with a Brønsted acid catalyst (e.g., DCl or D₂SO₄). The reaction proceeds via protonation of the hydroxyl group, followed by reversible H/D exchange at adjacent carbons.

ConditionValue
SolventD₂O
CatalystD₂SO₄ (0.1 M)
Temperature100°C
Reaction Time72 hours
Deuteration70–75% (C5–C7)

While economical, this method requires extensive purification to remove residual non-deuterated species.

Purification and Characterization

Chromatographic Separation

Post-deuteration, the crude product is purified via reverse-phase HPLC using a C18 column and a water-acetonitrile gradient. Deuterated species elute earlier due to reduced hydrophobicity.

Analytical Validation

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 153.227 (calculated for C₇D₇H₇O₃).

  • NMR Spectroscopy: ¹H NMR shows absence of signals at δ 0.8–1.5 ppm (C5–C7 hydrogens), while ²H NMR exhibits quintuplet splitting for C5–C7 deuteriums.

Challenges and Optimizations

Deuterium Scrambling

Prolonged reaction times in acidic conditions may lead to deuterium migration from C5–C7 to other positions. Mitigation strategies include:

  • Using aprotic solvents (e.g., deuterated THF).

  • Lowering reaction temperatures to 60°C.

Scalability Issues

Rhodium-catalyzed methods, though efficient, face cost barriers due to precious metal usage. Recent advances propose iron-based catalysts as sustainable alternatives, albeit with lower deuteration rates (60–65%) .

Q & A

Q. How to design a robust protocol for tracing this compound in multi-organ systems?

  • Methodological Answer : Implement a crossover design with isotopic washout periods to avoid carryover effects. Use dual-isotope labeling (e.g., ¹³C + D) to track carbon and hydrogen separately. Employ ex vivo organ perfusion systems to isolate tissue-specific metabolism .

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